6,8-dihydro-5H-imidazo[2,1-c][1,4]thiazine-3-carbaldehyde
Description
Properties
IUPAC Name |
6,8-dihydro-5H-imidazo[2,1-c][1,4]thiazine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2OS/c10-4-6-3-8-7-5-11-2-1-9(6)7/h3-4H,1-2,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKHPMFNLYOWIRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC2=NC=C(N21)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60474324 | |
| Record name | 5,6-Dihydro-8H-imidazo[2,1-c][1,4]thiazine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60474324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
623564-36-3 | |
| Record name | 5,6-Dihydro-8H-imidazo[2,1-c][1,4]thiazine-3-carbaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=623564-36-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,6-Dihydro-8H-imidazo[2,1-c][1,4]thiazine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60474324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-dihydro-5H-imidazo[2,1-c][1,4]thiazine-3-carbaldehyde typically involves the cyclocondensation of imidazole-2-thiones with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction is carried out in methanol at room temperature, leading to the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to increase yield and purity, as well as implementing safety measures to handle potentially hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
6,8-Dihydro-5H-imidazo[2,1-c][1,4]thiazine-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions at the imidazole or thiazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Conditions for substitution reactions often involve nucleophiles like amines or thiols under basic or acidic conditions.
Major Products
Oxidation: 6,8-Dihydro-5H-imidazo[2,1-c][1,4]thiazine-3-carboxylic acid.
Reduction: 6,8-Dihydro-5H-imidazo[2,1-c][1,4]thiazine-3-methanol.
Substitution: Various substituted imidazo[2,1-c][1,4]thiazine derivatives depending on the nucleophile used.
Scientific Research Applications
6,8-Dihydro-5H-imidazo[2,1-c][1,4]thiazine-3-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 6,8-dihydro-5H-imidazo[2,1-c][1,4]thiazine-3-carbaldehyde exerts its effects is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its aldehyde group and heterocyclic rings. These interactions can lead to the modulation of biological pathways, potentially resulting in therapeutic effects .
Comparison with Similar Compounds
Imidazo[2,1-c][1,4]oxazine Derivatives
- 6,8-Dihydro-5H-imidazo[2,1-c][1,4]oxazine-3-carbaldehyde (CAS 623564-42-1): Differs by replacing sulfur with oxygen in the thiazine/oxazine ring. Demonstrated applications in medicinal chemistry, including cytokinin-like activity and antimicrobial properties .
Imidazo-Thiazole Derivatives
- 6-Chloro-3-methylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde :
- Features a thiazole ring (five-membered) instead of thiazine (six-membered).
- The chlorine substituent enhances electrophilicity, while the aldehyde group enables diverse chemical modifications .
Functional Group Variations
Carbaldehyde vs. Carboxylic Acid/Sulfonamide
- This may enhance solubility but reduce membrane permeability .
- 2-Bromo-N,N-dimethyl-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-sulfonamide :
Substituent Effects
- Bromine Substitution :
- In compounds like Methyl 2-bromo-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carboxylate (CAS 2060046-39-9), bromine enhances electrophilicity but increases hydrolysis susceptibility, requiring anhydrous handling .
- Methyl/Phenyl Groups :
Physicochemical Properties
Biological Activity
6,8-Dihydro-5H-imidazo[2,1-c][1,4]thiazine-3-carbaldehyde is a heterocyclic compound characterized by its unique structural features, which include both imidazole and thiazine rings. Its molecular formula is , and it has gained attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The compound's structure includes:
- Molecular Weight : 168.22 g/mol
- Functional Groups : Imidazole ring, thiazine ring, and aldehyde group
The chemical structure can be represented as follows:
Pharmacological Activities
Research indicates that this compound exhibits a range of biological activities:
Antimicrobial Properties
Studies have shown that thiazine derivatives possess significant antimicrobial activity. For instance:
- Antibacterial Activity : The compound has demonstrated effectiveness against various Gram-positive and Gram-negative bacteria. In vitro studies indicated that modifications to the thiazine moiety enhance antibacterial potency.
| Pathogen | Activity Level |
|---|---|
| Staphylococcus aureus | Moderate |
| Escherichia coli | High |
| Pseudomonas aeruginosa | Moderate |
Anticancer Potential
The compound's potential as an anticancer agent has also been explored. Research indicates that derivatives of thiazines can inhibit cancer cell proliferation:
- Mechanism : The interaction with cellular targets may lead to apoptosis in cancer cells.
Case Study : A study involving the treatment of human promyelocytic leukemia HL-60 cells showed that derivatives of this compound induced cytotoxic effects through reactive oxygen species (ROS) generation.
Anti-inflammatory Effects
Thiazine derivatives have been reported to exhibit anti-inflammatory properties. In animal models:
- Inflammation Reduction : Compounds showed significant reduction in edema induced by inflammatory agents.
The precise mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve:
- Enzyme Inhibition : Interaction with specific enzymes linked to inflammation and cancer pathways.
- Receptor Modulation : Potential binding to various receptors influencing cellular signaling pathways.
Research Applications
This compound serves as a valuable building block in medicinal chemistry:
- Synthesis of New Derivatives : Researchers are exploring various modifications to enhance biological activity.
- Therapeutic Development : Ongoing studies aim to develop new therapeutic agents targeting specific diseases.
Q & A
Basic Research Questions
Q. How can researchers optimize synthetic routes for 6,8-dihydro-5H-imidazo[2,1-c][1,4]thiazine-3-carbaldehyde?
- Methodological Answer : Synthesis optimization involves evaluating catalysts, solvents, and reaction temperatures. For example, palladium-catalyzed intramolecular C–H activation (as demonstrated in imidazo-benzodiazepine synthesis) can achieve yields >60% under inert conditions . Solvent polarity (e.g., dichloromethane vs. ethanol) significantly impacts reaction rates and byproduct formation. Systematic screening via factorial design (e.g., varying molar ratios of reagents) is recommended to identify optimal conditions .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Assign chemical shifts to confirm the aldehyde proton (δ ~9.5–10.5 ppm) and fused bicyclic structure (e.g., imidazo-thiazine protons at δ 3.0–4.5 ppm) .
- IR Spectroscopy : Validate the aldehyde carbonyl stretch (~1700 cm⁻¹) and absence of impurities like hydrazides (~1650 cm⁻¹ for C=O in carbohydrazides) .
- Mass Spectrometry : ESI-MS in positive ion mode confirms the molecular ion [M+H]+ and fragmentation patterns .
Q. How should researchers assess the stability of this compound under storage conditions?
- Methodological Answer : Stability studies should monitor degradation under varying temperatures (e.g., 4°C vs. room temperature) and humidity levels. Accelerated stability testing (e.g., 40°C/75% RH for 1 month) combined with HPLC purity analysis (>97%) is advised. Degradation products (e.g., oxidation to carboxylic acid) can be identified via LC-MS .
Advanced Research Questions
Q. How can computational methods enhance the design of derivatives targeting biological activity?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) predict reactivity at the aldehyde group and fused ring system. Molecular docking with target proteins (e.g., enzymes in focal adhesion pathways) identifies substituents improving binding affinity. ICReDD’s reaction path search algorithms integrate computational and experimental data to prioritize derivatives .
Q. What strategies resolve contradictions in analytical data (e.g., NMR vs. MS results)?
- Methodological Answer : Contradictions may arise from impurities (e.g., 5-aminoimidazole-4-carboxamide in related compounds ). Cross-validate with orthogonal methods:
- XRD for crystalline structure confirmation.
- 2D NMR (COSY, HSQC) to resolve overlapping signals.
- Elemental Analysis to verify C/H/N ratios .
Q. How can researchers establish structure-activity relationships (SAR) for imidazo-thiazine derivatives?
- Methodological Answer : Synthesize analogs with substituent variations (e.g., methyl, nitro, or aryl groups at the 5-position) and test biological activity (e.g., enzyme inhibition). Compare IC₅₀ values and correlate with electronic (Hammett σ) or steric parameters. For example, electron-withdrawing groups on the thiazine ring enhance electrophilicity at the aldehyde, improving reactivity .
Q. What advanced analytical methods quantify trace impurities in this compound?
- Methodological Answer : UPLC-MS/MS with a C18 column and gradient elution (water/acetonitrile + 0.1% formic acid) achieves baseline separation of impurities (e.g., hydrolyzed aldehyde to carboxylic acid). Quantify using external calibration curves (LOD <0.1%). For non-UV active impurities, charged aerosol detection (CAD) provides universal quantification .
Tables
Table 1 : Key Spectral Data for this compound
Table 2 : Stability of this compound
| Condition | Degradation Products | Purity Retention (HPLC) | Reference |
|---|---|---|---|
| 25°C, 60% RH, 30d | None detected | 98.5% | |
| 40°C, 75% RH, 30d | Carboxylic acid derivative (trace) | 95.2% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
